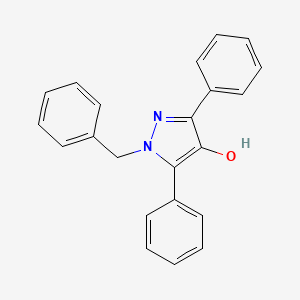

1-Benzyl-3,5-diphenyl-1H-pyrazol-4-ol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

60627-49-8 |

|---|---|

Molekularformel |

C22H18N2O |

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

1-benzyl-3,5-diphenylpyrazol-4-ol |

InChI |

InChI=1S/C22H18N2O/c25-22-20(18-12-6-2-7-13-18)23-24(16-17-10-4-1-5-11-17)21(22)19-14-8-3-9-15-19/h1-15,25H,16H2 |

InChI-Schlüssel |

SEEBATHKDDMTSE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=CC=C3)O)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazoles

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its metabolic stability and its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets.[3][4] The pyrazole ring's unique electronic properties and its capacity for substitution at multiple positions allow for the fine-tuning of steric, electronic, and lipophilic characteristics, making it a cornerstone in the development of therapeutic agents.[3][5] The clinical and commercial success of pyrazole-containing drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Sildenafil, underscores the profound pharmacological potential of this nucleus.[4][6] This guide provides a comprehensive overview of the diverse biological activities of substituted pyrazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Key Biological Activities of Substituted Pyrazoles

The versatility of the pyrazole scaffold has led to the discovery of derivatives with a vast spectrum of pharmacological activities.[1][7][8] The strategic placement of different functional groups on the pyrazole ring is key to tailoring their interaction with specific biological targets, leading to distinct therapeutic effects.[3]

Anti-inflammatory and Analgesic Activity

Perhaps the most well-known application of pyrazole derivatives is in the management of inflammation and pain.[9] Many pyrazole-based compounds function as potent inhibitors of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[10][11]

Mechanism of Action: Selective COX-2 Inhibition

The diaryl-substituted pyrazole, Celecoxib (Celebrex®) , exemplifies the success of this class.[11] It selectively inhibits the COX-2 isoform, which is primarily upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 isoform responsible for protecting the gastric mucosa and maintaining platelet function.[12][13] This selectivity is attributed to the larger and more flexible binding pocket of COX-2 compared to COX-1.[13] The sulfonamide side chain of Celecoxib binds to a hydrophilic side pocket near the active site of COX-2, an interaction that is not possible with the more constricted active site of COX-1.[10][12] This targeted inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs.[10][13]

Experimental Protocols for Biological Evaluation

Validating the biological activity of newly synthesized pyrazole derivatives requires robust and reproducible experimental protocols.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity. [14] Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. [14]3. MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals are visible. [14]4. Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. [14]5. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ (the concentration required to inhibit cell growth by 50%) value.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and widely used animal model to screen for acute anti-inflammatory activity. [1][9] Principle: Subplantar injection of carrageenan (a phlogistic agent) into the paw of a rodent induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Negative Control (Vehicle only)

-

Group II: Positive Control (Standard drug, e.g., Diclofenac or Celecoxib)

-

Group III, IV, etc.: Test Groups (Different doses of the pyrazole compound)

-

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

Conclusion and Future Perspectives

Substituted pyrazoles represent a remarkably successful and enduring scaffold in drug discovery. [8][15]Their synthetic tractability and the ability to modulate a wide range of biological activities through precise structural modifications ensure their continued relevance. [6][7]Future research will likely focus on developing pyrazole derivatives with enhanced selectivity for novel targets, exploring their potential in emerging therapeutic areas like neurodegeneration and metabolic diseases, and designing hybrid molecules that combine the pyrazole core with other pharmacophores to achieve multi-target activity. [9][16]The ongoing exploration of this "privileged" structure promises to yield a new generation of innovative medicines to address unmet clinical needs. [3]

References

-

Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18). Available at: [Link]

-

Celecoxib - Wikipedia. Available at: [Link]

-

Ghosh, R., & Tiwari, M. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Available at: [Link]

-

Aziz, M. A., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Expert Opinion on Therapeutic Patents, 22(2), 155-181. Available at: [Link]

-

Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. Available at: [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Available at: [Link]

-

Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 487. Available at: [Link]

-

What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Available at: [Link]

-

Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024, January 18). Royalchem. Available at: [Link]

-

Ferorelli, S., et al. (2024). Structure–Activity Relationships on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 1993. Available at: [Link]

-

Pyrazole, Synthesis and Biological Activity. (n.d.). SlideShare. Available at: [Link]

-

Stauffer, S. R., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(26), 4934–4947. Available at: [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2014). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 38(11), 5162-5185. Available at: [Link]

-

Rimonabant - Wikipedia. Available at: [Link]

-

de Oliveira, R. S. B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 663435. Available at: [Link]

-

Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1-10. Available at: [Link]

-

Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. Available at: [Link]

-

Kumar, A., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(2). Available at: [Link]

-

El-Sayed, N. N. E., et al. (2024). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. Future Medicinal Chemistry, 16(11), 747-768. Available at: [Link]

-

Rimonabant. (2009, August 15). The Pharmaceutical Journal. Available at: [Link]

-

El-Gamal, M. I., et al. (2010). Synthesis and biological evaluation of novel pyrazole compounds. Bioorganic & Medicinal Chemistry, 18(15), 5581-5588. Available at: [Link]

-

Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Available at: [Link]

-

Bakr, R. B., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5035. Available at: [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). International Journal of Pharmaceutical Sciences and Research, 16(4). Available at: [Link]

-

Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 147. Available at: [Link]

-

Cinar, M. G., et al. (2020). Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands. Molecules, 25(24), 5871. Available at: [Link]

-

Dong, Z., et al. (2015). The mGluR5 Positive Allosteric Modulator CDPPB Inhibits SO2-Induced Protein Radical Formation and Mitochondrial Dysfunction Through Activation of Akt in Mouse Hippocampal HT22 Cells. Neurotoxicity Research, 28(2), 136-147. Available at: [Link]

-

Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023). Pharmacy Education, 23(2), 263-270. Available at: [Link]

-

Cleva, R. M., et al. (2010). Positive allosteric modulation of mGluR5 receptors facilitates extinction of a cocaine contextual memory. Neuropsychopharmacology, 35(6), 1425–1433. Available at: [Link]

-

Ferorelli, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available at: [Link]

-

Al-Harbi, N. O., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2351. Available at: [Link]

-

Di Marzo, V., & Matias, I. (2005). Rimonabant: more than an anti-obesity drug? Nature Reviews Drug Discovery, 4(10), 805-806. Available at: [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. Available at: [Link]

-

Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Omega. Available at: [Link]

-

Christodoulou, M. S., et al. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788. Available at: [Link]

-

Padwal, R. S., & Majumdar, S. R. (2007). Potential role of the endocannabinoid receptor antagonist rimonabant in the management of cardiometabolic risk: a narrative review of available data. Vascular Health and Risk Management, 3(3), 365–374. Available at: [Link]

-

Dose-dependent effect of CDPPB, the mGluR5 positive allosteric modulator, on recognition memory is associated with GluR1 and CREB phosphorylation in the prefrontal cortex and hippocampus. (2012). ResearchGate. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(24), 8708. Available at: [Link]

-

An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Current Organic Synthesis, 19(5), 481-499. Available at: [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6296. Available at: [Link]

-

Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. (2024). Polycyclic Aromatic Compounds. Available at: [Link]

Sources

- 1. academicstrive.com [academicstrive.com]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. jchr.org [jchr.org]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news-medical.net [news-medical.net]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Celecoxib - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. royal-chem.com [royal-chem.com]

- 16. globalresearchonline.net [globalresearchonline.net]

Decoding the Pharmacophore: Structure-Activity Relationship (SAR) of Pyrazole Analogs in Modern Therapeutics

By: Senior Application Scientist

The pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in medicinal chemistry. Its conformational rigidity, hydrogen-bonding capacity, and favorable pharmacokinetic properties make it an exceptionally versatile core for drug development[1]. However, the biological activity of pyrazole derivatives is highly sensitive to subtle structural and stereochemical modifications[2]. This technical guide explores the causality behind these modifications, providing a mechanistic framework for rational drug design.

Mechanistic Rationale: Why the Pyrazole Scaffold?

The inherent bioactivity of pyrazoles stems from their dual nature as both hydrogen bond donors (via the N-H group, if unsubstituted) and acceptors (via the sp2 hybridized nitrogen). This allows for robust interactions with diverse biological targets, ranging from G-protein coupled receptors (GPCRs) to kinase enzymes[3].

When designing pyrazole analogs, medicinal chemists manipulate three primary vectors: the N1 position, the C3/C5 positions, and the C4 position. The causality behind these choices is rooted in steric tolerance and electronic distribution within the target's binding pocket. For instance, in the development of cannabinoid CB1 receptor antagonists, a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl substituent at the 1-position are critical for potent and selective antagonistic activity[4].

Quantitative SAR Data Summary

The following table synthesizes the impact of specific functional group substitutions on the bioactivity of pyrazole analogs across different therapeutic targets.

| Target / Disease State | Lead Compound / Scaffold | Key Structural Modification | Pharmacological Impact | Ref |

| Cannabinoid Receptor (CB1) | SR141716A Analog | p-iodophenyl at C5, 2,4-dichlorophenyl at N1 | Highly potent brain CB1 antagonism; utility as a SPECT ligand. | [4] |

| Immune Thrombocytopenia (ITP) | Bis-pyrazole derivative (Compound 50) | Hydroxypyrazole with up to 2-atom spacer arm | Inhibits macrophage phagocytosis of RBCs (IC50 = 14 ± 9 μM). | [5] |

| Orexin 2 Receptor (OX2R) | 2-SORA (Compound 43) | Substituted oxazole-4-carboxamide at C4 | Enhanced brain penetration and sleep-promoting efficacy. | [6] |

| Acinetobacter baumannii | Pyrazole benzamide (Compound 12b) | Halogen substitution and heterocyclic fusion | Superior activity against NDM-1-positive multidrug-resistant strains. | [7] |

Experimental Protocol: Synthesis and High-Throughput SAR Screening

To ensure scientific integrity, any SAR study must be grounded in a self-validating experimental workflow. The following protocol outlines the synthesis and screening of a pyrazole library, incorporating internal controls to validate target engagement.

Step 1: Scaffold Synthesis via 1,3-Dipolar Cycloaddition

-

React appropriately substituted hydrazines with 1,3-dicarbonyl compounds in ethanol under reflux conditions.

-

Monitor the reaction via TLC and LC-MS to ensure complete conversion. The regioselectivity (C3 vs. C5 substitution) must be confirmed using 2D NMR (NOESY/ROESY) to validate the spatial arrangement of substituents.

Step 2: Library Diversification

-

Perform parallel synthesis using cross-coupling reactions (e.g., Suzuki-Miyaura) at the C4 position of a halogenated pyrazole core.

-

Purify the resulting analogs via preparative HPLC, ensuring >95% purity for biological evaluation.

Step 3: High-Throughput in vitro Screening

-

Plate target cells (e.g., NCI-60 cancer cell lines for cytotoxic screening[8]) in 384-well plates.

-

Treat cells with the pyrazole library at varying concentrations (typically 0.1 nM to 100 μM) for 48 hours.

-

Utilize a validated viability assay (e.g., CellTiter-Glo) to calculate IC50 values. Include a known active compound (e.g., Rimonabant for CB1 assays) as a positive control to self-validate the assay's dynamic range.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic workflow of a pyrazole-based CB1 antagonist (such as SR141716A) and its downstream pharmacological effects.

Fig 1: Mechanistic signaling pathway of pyrazole-based CB1 receptor antagonists.

Conclusion

The pyrazole nucleus remains a cornerstone of modern drug discovery. By systematically mapping the structure-activity relationships—such as the necessity of specific halogenated aryl groups for CB1 antagonism[4] or the spacer arm length for ITP therapeutics[5]—researchers can fine-tune both the pharmacodynamic and pharmacokinetic profiles of these molecules. Future advancements will increasingly rely on hybrid machine learning models to predict the nonlinear SAR of these highly flexible scaffolds[2].

References

-

Kotra, L. P., et al. (2014). "Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias." Bioorganic & Medicinal Chemistry.[Link]

-

Lan, R., et al. (1999). "Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists." Journal of Medicinal Chemistry.[Link]

-

RSC Medicinal Chemistry. (2024). "Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats." RSC Publishing.[Link]

-

ProBiologists. (2024). "Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights." ProBiologists. [Link]

-

Georgiou, M., et al. (2025). "Structure–activity relationship of the new pyrazole derivatives." ResearchGate. [Link]

-

TÜBİTAK. (2026). "Structure–activity modeling and hybrid machine learning-based prediction of bioactivity in pyrazole derivatives." TÜBİTAK Academic Journals.[Link]

-

PubMed. (2026). "Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025)." National Institutes of Health. [Link]

-

Karati, D., et al. (2022). "A Molecular Insight into Pyrazole Congeners as Antimicrobial, Anticancer, and Antimalarial Agents." Bentham Science. [Link]

Sources

- 1. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. probiologists.com [probiologists.com]

- 8. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The "Privileged" Pyrazole Core

First identified by Ludwig Knorr in 1883, the pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This seemingly simple structure is a powerhouse in medicinal chemistry, often referred to as a "privileged scaffold".[3] This status is earned due to its remarkable versatility, metabolic stability, and its ability to engage in various interactions with biological targets like enzymes and receptors.[3][4][5] The pyrazole nucleus is a key component in numerous FDA-approved drugs, demonstrating its profound impact on treating a wide range of human diseases.[6][7][8]

This guide provides an in-depth exploration of the applications of pyrazoles in medicinal chemistry, offering not just an overview of their therapeutic uses but also detailed, field-proven protocols for their synthesis and biological evaluation. Our focus is on the "why" behind the "how," empowering researchers to not only replicate methods but to innovate upon them.

Therapeutic Applications of Pyrazole-Based Compounds

The structural versatility of the pyrazole ring allows for its incorporation into a vast array of pharmacologically active molecules. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[9][10][11]

Anti-inflammatory Agents: The COX-2 Inhibition Story

Perhaps the most well-known application of pyrazoles is in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[4] The pyrazole-containing drug Celecoxib (Celebrex) is a prime example.

Mechanism of Action: Celecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[12][13] COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[14] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation.[14] Celecoxib's selectivity for COX-2 allows it to reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14] The sulfonamide side chain of celecoxib binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[12][15]

Caption: Selective inhibition of COX-2 by Celecoxib.

Anticancer Agents: Targeting Kinases and Beyond

The pyrazole scaffold is a prominent feature in many anticancer drugs, particularly those targeting protein kinases.[6][7][16] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[7]

Examples of Pyrazole-Based Kinase Inhibitors:

-

Crizotinib (Xalkori®): An inhibitor of ALK, ROS1, and MET kinases used to treat certain types of non-small cell lung cancer.[7]

-

Ruxolitinib (Jakafi®): A JAK1/2 inhibitor for the treatment of myelofibrosis.[7]

-

Encorafenib (Braftovi®): A BRAF kinase inhibitor used in melanoma treatment.[17]

Mechanism of Action: Pyrazole derivatives can be designed to fit into the ATP-binding pocket of specific kinases, preventing the phosphorylation of their downstream targets and thereby inhibiting cancer cell proliferation and survival.[7][17] The pyrazole ring itself can form crucial hydrogen bonds and hydrophobic interactions within the kinase active site.[16]

Caption: Pyrazole-based kinase inhibition mechanism.

Antimicrobial Agents: A Scaffold for New Antibiotics

With the rise of antimicrobial resistance, there is a pressing need for novel antibiotics. Pyrazole derivatives have shown significant potential as antibacterial and antifungal agents.[1][18] They can be synthesized to target various microbial processes.

Other Therapeutic Areas

The versatility of the pyrazole scaffold extends to numerous other therapeutic areas:

-

Erectile Dysfunction: Sildenafil (Viagra) contains a pyrazolopyrimidinone core and acts as a selective inhibitor of phosphodiesterase type 5 (PDE5).[2][19][20] By inhibiting PDE5, sildenafil prevents the degradation of cGMP, leading to smooth muscle relaxation and increased blood flow.[19][20]

-

Obesity: Rimonabant (Acomplia) , a pyrazole-based drug, was developed as a selective cannabinoid CB1 receptor antagonist to treat obesity by reducing appetite.[21][22][23][24] However, it was withdrawn from the market due to serious psychiatric side effects.[16][21]

-

Neurological Disorders: Pyrazole derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[25][26][27][28]

Protocols for Synthesis and Evaluation

Protocol 1: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

The Knorr pyrazole synthesis is a classic and reliable method for constructing the pyrazole ring.[2][29][30] This protocol describes the synthesis of a generic 1,3,5-trisubstituted pyrazole from a chalcone precursor.

Materials:

-

Substituted chalcone (1,3-diaryl-2-propene-1-one)

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Thin-layer chromatography (TLC) supplies

-

Recrystallization solvents

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in a minimal amount of glacial acetic acid.

-

Reagent Addition: Add phenylhydrazine (1.1 eq) to the solution.

-

Reflux: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-trisubstituted pyrazole.[4]

Caption: Workflow for Knorr pyrazole synthesis.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to assess the COX-2 inhibitory activity of newly synthesized pyrazole compounds, using Celecoxib as a positive control.[10]

Materials:

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor

-

Arachidonic acid (substrate)

-

Test pyrazole compounds and Celecoxib (dissolved in DMSO)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test pyrazole compounds and Celecoxib in COX Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Reaction Setup: To each well of the 96-well plate, add the following in order:

-

COX Assay Buffer

-

Test compound or Celecoxib (for positive control) or DMSO (for enzyme control)

-

COX Probe

-

COX Cofactor

-

Reconstituted COX-2 enzyme

-

-

Initiate Reaction: Start the reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately measure the fluorescence (Ex/Em = ~535/587 nm) kinetically at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.[10]

| Compound | Target | IC50 (nM) | Reference |

| Celecoxib | Human COX-2 | 50 | [20] |

| SC-560 | Human COX-1 | - | [31] |

| Indomethacin | Ovine COX-1 | 60 | [20] |

Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[32][33][34][35]

Materials:

-

Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Test pyrazole compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: The next day, treat the cells with various concentrations of the test pyrazole compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[32][34]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| Compound 3b | CCRF-CEM (Leukemia) | 1.01 | - | - |

| Compound 3c | Jurkat T-cells (Leukemia) | 5.66 ± 0.61 | - | - |

| Compound 25 | HT29 (Colon) | 3.17 | Axitinib | - |

| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |

| Compound 50 | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 |

Conclusion and Future Directions

The pyrazole scaffold is undeniably a cornerstone of medicinal chemistry, with a proven track record in delivering effective therapeutics. Its synthetic tractability and diverse biological activities ensure its continued prominence in drug discovery.[8] Future research will likely focus on the development of novel pyrazole derivatives with enhanced selectivity and improved pharmacokinetic profiles, particularly in the areas of targeted cancer therapy and the treatment of neurodegenerative and infectious diseases. The application of computational tools like QSAR and molecular docking will further accelerate the rational design of the next generation of pyrazole-based drugs.[13][15][21][36][37][38]

References

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (2023, June 18).

- Celecoxib - Wikipedia.

- Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20).

- synthesis of novel pyrazole derivatives for drug discovery. - Benchchem.

- What is the mechanism of Rimonabant? - Patsnap Synapse. (2024, July 17).

- Pyrazole, Synthesis and Biological Activity.

- Application Notes and Protocols for Methyl Pyrazole Derivatives in Neurological Disorder Research - Benchchem.

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025, July 30).

- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17).

- What is Rimonabant used for? - Patsnap Synapse. (2024, June 14).

- Application Notes and Protocols for Pyrazole Derivatives in In Vitro and In Vivo Research - Benchchem.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).

- Rimonabant. (2009, August 15).

- Rimonabant - Wikipedia.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers - Benchchem.

- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study - TSI Journals. (2017, April 25).

- Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery - ResearchGate.

- Cannabinoid-1 Receptor Antagonist, Rimonabant, for Management of Obesity and Related Risks | Circulation - American Heart Association Journals. (2006, August 29).

- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (2025, November 26).

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1).

- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025, March 20).

- Reproducibility of Biological Assays for Pyrazole Derivatives: A Comparative Guide - Benchchem.

- Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. - ResearchGate. (2015, November 12).

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12).

- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare.

- Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach - Journal of Applied Pharmaceutical Science. (2026, January 5).

- Sildenafil - Wikipedia.

- An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022, October 1).

- Sildenafil - Deranged Physiology.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC.

- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. (2025, March 5).

- Chemical structure of Sildenafil 134 and Sildenafil analog 135. - ResearchGate.

- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - UBC Library Open Collections - The University of British Columbia.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12).

- Synthesis, characterization and antimicrobial activity of pyrazole derivatives - CSIR-NIScPR. (2025, September 3).

- A Comprehensive Protocol for Evaluating the Anti- inflammatory Properties of Pyrazole Derivatives - Benchchem.

- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - Semantic Scholar. (2022, October 17).

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC.

- Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).

- Synthesis and antimicrobial activity of some novel pyrazoles - Scholars Research Library.

- Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. (2021, December 14).

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025, February 5).

- Flowchart for computational drug design. | Download Scientific Diagram - ResearchGate.

- Knorr Pyrazole Synthesis - J&K Scientific LLC. (2026, February 23).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and anticancer activity evaluation of new linked/fused bioisosteric pyrazole-thiazole-bearing hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. greenpharmacy.info [greenpharmacy.info]

- 10. assaygenie.com [assaygenie.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. journal-academia.com [journal-academia.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Quantitative structure activity relationship study of p38α MAP kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 23. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - UBC Library Open Collections [open.library.ubc.ca]

- 27. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. slideshare.net [slideshare.net]

- 30. jk-sci.com [jk-sci.com]

- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]

- 34. ijpbs.com [ijpbs.com]

- 35. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

Application Note & Protocol: Advanced Methodologies in Pyrazole Synthesis

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Introduction & Mechanistic Causality

The pyrazole scaffold is a highly privileged pharmacophore in medicinal chemistry, integral to the development of numerous biologically active compounds and therapeutics[1][2]. The most fundamental and widely employed method for constructing this five-membered heterocycle is the Knorr pyrazole synthesis, first reported in 1883[1][2].

Mechanistic Causality: The reaction is a cyclocondensation between a 1,3-dicarbonyl compound (or a β -ketoester) and a hydrazine derivative[1][3]. The process is fundamentally driven by acid catalysis. The addition of an acid (such as glacial acetic acid) protonates the carbonyl oxygen, increasing its electrophilicity. This lowers the activation energy for the initial nucleophilic attack by the most nucleophilic nitrogen of the hydrazine, forming a hydrazone intermediate[1][2]. Subsequent intramolecular cyclization occurs when the secondary nitrogen attacks the remaining carbonyl group, forming a carbinolamine intermediate. The final, irreversible driving force of the reaction is the dehydration step, which yields the thermodynamically stable, aromatic pyrazole ring[1][2].

When utilizing unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity of the final product is strictly dictated by the steric bulk and electronic properties of the substituents, as well as the pH and solvent environment[2][4].

Solvent Effects & Reaction Optimization

The choice of solvent is not merely a medium for dissolution; it actively participates in the transition states of the pyrazole synthesis.

-

Protic vs. Aprotic: Protic polar solvents (e.g., methanol, ethanol, 1-propanol) are highly recommended. They stabilize the polar/zwitterionic intermediates during cyclization and facilitate the critical proton transfers required for the final dehydration step[5]. Conversely, aprotic polar solvents (e.g., THF, DMF) often arrest the reaction at the Michael addition stage, and non-polar solvents (e.g., toluene) completely inhibit the reaction[5].

-

Aqueous & Microdroplet Environments: Traditional protocols often require harsh refluxing in glacial acetic acid at 120–130 °C[6]. However, recent advancements in green chemistry demonstrate that water can act as an optimal solvent. At the gas-liquid interface of water microdroplets, the spontaneous dissociation of water into hydronium and hydroxide ions creates a highly acidic surface that dramatically accelerates the dehydration step without the need for external toxic catalysts[6][7].

Quantitative Data: Solvent Effects on Pyrazole Synthesis

| Solvent System | Classification | Primary Reaction Outcome | Relative Efficiency | Ref. |

| Toluene | Non-polar | No reaction observed | 0% Yield | [5] |

| Acetonitrile | Aprotic Polar | Trace product formation | < 5% Yield | [6] |

| THF / DMF | Aprotic Polar | Favors Michael addition intermediate | Low Pyrazole Yield | [5] |

| Methanol / Ethanol | Protic Polar | Favors complete pyrazole cyclization | High Yield | [5] |

| Glacial Acetic Acid | Protic / Acidic | Complete cyclization (Requires 120-130 °C) | High Yield (Harsh) | [6] |

| Water (Microdroplet) | Aqueous | Accelerated dehydration at interface | Very High (Fastest) | [6] |

Mechanistic Workflow Visualization

Mechanistic workflow of the acid-catalyzed Knorr pyrazole synthesis.

Experimental Methodologies

Protocol A: Classic Acid-Catalyzed Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one

This protocol utilizes a β -ketoester to synthesize a pyrazolone, a tautomeric variant of the pyrazole ring[3].

Reagents & Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol) (Caution: Highly toxic, handle in a fume hood)[3]

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

Step-by-Step Procedure:

-

Initiation: In a 20-mL scintillation vial, combine 3 mmol of ethyl benzoylacetate and 6 mmol of hydrazine hydrate[3].

-

Solvent & Catalyst Addition: Add 3 mL of 1-propanol (acting as the protic proton-transfer medium) and 3 drops of glacial acetic acid (to increase carbonyl electrophilicity)[3].

-

Thermal Activation: Place the vial on a hot plate with magnetic stirring. Heat the reaction mixture to approximately 100 °C for 1 hour[3].

-

Self-Validating Checkpoint (TLC): After 1 hour, perform Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate / 70% hexane[3]. Spot the starting ethyl benzoylacetate as a reference. The complete disappearance of the UV-active starting material validates the consumption of the β -ketoester.

-

Quenching & Precipitation: While the reaction is still hot, slowly add 10 mL of distilled water with vigorous stirring. Turn off the heat and allow the mixture to cool slowly over 30 minutes[3]. Causality: The addition of water decreases the solubility of the hydrophobic pyrazolone, inducing controlled crystallization as the temperature drops.

-

Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the solid with a minimal amount of cold water and allow it to air dry[3].

Protocol B: Green Aqueous Synthesis of Pyrazoles

This protocol leverages the unique properties of water to bypass the need for harsh organic acids[6][7].

Reagents & Materials:

-

1,3-Diketone derivative (e.g., malonic acid or enaminone) (1 equiv)

-

Substituted Hydrazine hydrochloride (1.2 equiv)

-

Distilled Water (Solvent)

-

Ammonium acetate (Catalytic amount)

Step-by-Step Procedure:

-

Mixing: In a round-bottom flask, suspend the 1,3-diketone and the hydrazine hydrochloride in distilled water[7].

-

Catalysis: Add a catalytic amount of ammonium acetate. Causality: In an aqueous environment, ammonium acetate acts as a mild, environmentally friendly buffer that facilitates the necessary proton transfers without degrading sensitive functional groups[7].

-

Reflux: Heat the mixture under reflux for 1 hour[7]. The reaction is highly efficient due to the hydrophobic effect driving the organic precursors together in the aqueous medium.

-

Self-Validating Checkpoint (Acid-Base Solubility): To confirm the synthesis of the amphoteric pyrazole core, perform a rapid solubility test. The product should solubilize in dilute aqueous HCl (due to the protonation of the basic imine-like N-2 nitrogen) and precipitate upon neutralization to pH 7.

-

Isolation: Cool the reaction to room temperature. The product will naturally precipitate from the aqueous phase. Filter, wash with cold water, and recrystallize from ethanol if necessary[7].

References

-

Organic Syntheses Procedure: 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole Organic Syntheses URL:[Link]

-

Knorr Pyrazole Synthesis - Chem Help Asap Chem Help Asap URL: [Link]

-

Working with Hazardous Chemicals - Organic Syntheses Organic Syntheses URL: [Link]

-

Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry RSC URL: [Link]

-

Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets - ACS Publications ACS Publications URL:[Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives in Water - Preprints.org Preprints.org URL: [Link]

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of Pyrazole Derivatives

Abstract

Pyrazoles are a prominent class of heterocyclic compounds with extensive applications in medicinal chemistry due to their diverse pharmacological activities.[1][2] The rigorous analytical characterization of pyrazole derivatives is a critical prerequisite for advancing drug discovery and development, ensuring structural integrity, purity, and stability. This application note provides an in-depth guide to the essential analytical techniques for the comprehensive characterization of these molecules, integrating theoretical principles with practical, field-tested protocols.

Structural Elucidation: The Synergy of NMR and Mass Spectrometry

The unambiguous determination of a pyrazole derivative's chemical structure is the foundational step in its characterization. This is most effectively achieved through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed insights into the connectivity and chemical environment of atoms within a molecule.[3]

-

¹H NMR Spectroscopy: Proton NMR is invaluable for determining the substitution pattern on the pyrazole ring. The chemical shifts and coupling constants of the ring protons are highly sensitive to the electronic nature and position of substituents. For instance, in an unsubstituted pyrazole, the C4-H proton typically appears as a triplet around 6.2 ppm, while the C3-H and C5-H protons are observed as doublets at approximately 7.4-7.5 ppm.[3]

-

¹³C NMR Spectroscopy: Carbon NMR complements ¹H NMR by defining the carbon framework. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are diagnostic and influenced by substituents.[4]

-

2D NMR Techniques: For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing proton-proton and proton-carbon connectivities, including through multiple bonds.[5] Annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles, can lead to complex spectra with more signals than expected; variable temperature NMR can be employed to study this dynamic process.[5]

Protocol 1: Complete Structural Assignment of a Novel Pyrazole Derivative using NMR

Objective: To elucidate the complete chemical structure of a newly synthesized pyrazole derivative.

Materials:

-

Pyrazole sample (15-20 mg for comprehensive 2D NMR)

-

High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Dissolve the pyrazole sample in approximately 0.6 mL of the chosen deuterated solvent. Ensure complete dissolution.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial structural information.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

-

COSY Acquisition: Perform a COSY experiment to establish ¹H-¹H coupling networks.

-

HSQC Acquisition: Run an HSQC experiment to correlate each proton with its directly attached carbon.

-

HMBC Acquisition: Acquire an HMBC spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for linking structural fragments and assigning quaternary carbons.

-

Data Analysis: Integrate and analyze all spectra to assemble the molecular structure. Pay close attention to chemical shifts, coupling constants, and cross-peaks in the 2D spectra to confirm atom connectivity and substituent positions.

Diagram 1: NMR Workflow for Structural Elucidation

Workflow for comprehensive structural analysis of pyrazoles using a suite of NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of pyrazole derivatives.[6][7]

-

Ionization Methods: Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining the molecular ion peak ([M+H]⁺), thus confirming the molecular weight.[3] Electron Impact (EI) is a harder technique that induces fragmentation, providing a characteristic pattern that can aid in structural elucidation and be compared to spectral libraries.[7][8]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the determination of the elemental formula of the parent molecule and its fragments, which is a crucial step in characterizing new chemical entities.

Purity Assessment: The Role of Chromatography

Chromatographic techniques are indispensable for determining the purity of pyrazole compounds and for separating them from starting materials, byproducts, and other impurities.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode (RP-HPLC), is the most common method for purity analysis.[10][11]

-

Methodology: A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[12] A gradient elution is often employed to separate compounds with a range of polarities.

-

Detection: Given that the pyrazole ring is a chromophore, UV detection is standard.[13] The detection wavelength should be set at the λmax of the analyte for optimal sensitivity.

Protocol 2: RP-HPLC Method for Purity Determination

Objective: To assess the purity of a synthesized pyrazole derivative.

Materials:

-

Pyrazole sample

-

HPLC-grade acetonitrile and water

-

Formic acid (or other mobile phase modifier)

-

HPLC system with a UV detector and a C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

Procedure:

-

Sample Preparation: Prepare a stock solution of the pyrazole sample at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile/water). Filter the solution through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a low percentage of B, and linearly increase to a high percentage of B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV-Vis spectrum of the compound (e.g., 254 nm).

-

-

Analysis: Inject the sample and record the chromatogram.

-

Purity Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Diagram 2: HPLC Purity Analysis Workflow

A standard workflow for the purity assessment of pyrazole derivatives by RP-HPLC.

Functional Group Identification and Solid-State Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15] For pyrazoles, characteristic absorption bands include N-H stretching (for N-unsubstituted pyrazoles) and C=N/C=C stretching vibrations of the aromatic ring.[16][17]

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of pyrazole derivatives.[18] DSC is employed to determine the melting point and detect polymorphic transitions, while TGA provides information on the thermal stability and decomposition profile of the compound.[19]

X-ray Crystallography

For crystalline pyrazole derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.[3][20]

Summary of Key Analytical Techniques

| Technique | Primary Information Obtained | Key Application |

| NMR Spectroscopy | Atom connectivity, chemical environment, stereochemistry | Unambiguous Structure Elucidation |

| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns | Molecular Weight & Formula Confirmation |

| HPLC | Purity, quantification, separation of isomers | Purity Assessment & Quality Control |

| FTIR Spectroscopy | Presence of functional groups | Functional Group Identification |

| Thermal Analysis | Melting point, thermal stability, decomposition profile | Physicochemical Characterization |

| X-ray Crystallography | 3D molecular structure in the solid state | Definitive Structural Confirmation |

Conclusion

A multi-faceted analytical approach is imperative for the robust characterization of pyrazole derivatives. The combination of NMR and mass spectrometry provides a comprehensive understanding of the molecular structure. Chromatographic methods are essential for ensuring purity, while spectroscopic and thermal techniques offer valuable information on functional groups and solid-state properties. The rigorous application of these methodologies, as outlined in this guide, will empower researchers to confidently advance their pyrazole-based drug discovery and development programs.

References

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, M. R., Al-Ghorbani, M., & El-Emam, A. A. (2022).

-

Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Retrieved from [Link]

- Mor, S., Khatri, M., Punia, R., Nagoria, S., & Sindhu, S. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778.

- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Anazi, M. R., Al-Ghorbani, M., & El-Emam, A. A. (2022).

-

ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-270.

- Asif, N., Chaudhry, F., Khan, M. N., Cosenza, A. G., Ellis, G. P., & Ain, M. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan, 33(5), 633-637.

- Anderson, D., & Denniston, M. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 884.

-

Sci-Hub. (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]

- Habibi, A., & Al-Moghazy, S. M. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968.

- Elguero, J., Jagerovic, N., & Pardo, C. (1994). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 32(11), 667-673.

- Al-Majdhoub, Z. O., Ghattas, M. A., Al-Tel, T. H., & Al-Qawasmeh, R. A. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. Molecules, 29(1), 123.

- Sundaraganesan, N., Kavitha, E., Sebastian, S., Cornard, J. P., & Martel, M. (2009). Experimental FTIR, FT-IR (gas phase), FT-Raman and NMR spectra, hyperpolarizability studies and DFT calculations of 3,5-dimethylpyrazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(3), 788-797.

-

SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

- Bîcu, E., Maftei, D., Vasilache, V., & Pui, A. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 29(3), 585.

- Elguero, J., Jagerovic, N., Silva, A. M., & Sun, C. (2006). The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry, 71(16), 6071-6078.

- Mezei, G., Cipot-Wechsler, J., & Chansipa, A. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1099.

- Al-Moghazy, S. M., Marzouk, M., El-Sayed, M. M., & El-Agrody, A. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(51), 35689-35701.

-

ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Retrieved from [Link]

- Bîcu, E., Maftei, D., Vasilache, V., & Pui, A. (2023).

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.

-

Letters in Applied NanoBioScience. (2025, November 25). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Retrieved from [Link]

- Wang, Y., Zhang, J., Li, H., Zhang, J., & Yang, H. (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials.

-

JETIR.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

- Li, Y., Wang, F., & Xiao, H. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A, 125(47), 10246-10255.

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicstrive.com [academicstrive.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. asianpubs.org [asianpubs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents [mdpi.com]

- 14. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

The Rationale: Pyrazoles as Privileged Kinase Scaffolds

Application Note: Evaluating Pyrazole-Based Kinase Inhibitors in Cell-Based Assays

The pyrazole ring is a foundational pharmacophore in modern medicinal chemistry, particularly in the design of targeted kinase inhibitors[1]. Characterized by a five-membered ring containing two adjacent nitrogen atoms, the pyrazole moiety excels at mimicking the adenine ring of ATP. This allows pyrazole derivatives to anchor deeply into the highly conserved hinge region of the kinase ATP-binding pocket, forming critical hydrogen bonds with backbone residues (e.g., Leu959 and Glu957 in Src, or equivalent residues in Janus kinases)[2].

While biochemical (cell-free) assays are excellent for initial high-throughput screening, they often fail to predict physiological efficacy. A compound might exhibit a biochemical IC50 in the low nanomolar range but lose potency in cellular environments due to poor membrane permeability, high intracellular ATP competition (which typically resides in the millimolar range), or sequestration by off-target proteins[3]. For example, the FDA-approved pyrazole derivative Ruxolitinib demonstrates a biochemical IC50 of <5 nM against JAK1/2, but its IC50 shifts to 80–300 nM in cell-based assays evaluating JAK/STAT signaling and cytokine-dependent growth[4]. Therefore, transitioning from cell-free to cell-based assays is a critical inflection point in drug development.

Mechanism of pyrazole-based JAK inhibitors blocking STAT phosphorylation and transcription.

Designing a Self-Validating Assay Cascade

To confidently advance a pyrazole hit to a lead candidate, researchers must employ a multi-tiered, self-validating assay cascade. A single phenotypic readout (like cell death) is insufficient because it cannot distinguish between targeted kinase inhibition and generalized cytotoxicity.

The architecture of a robust screening cascade involves:

-

Phenotypic Viability Assays (Target-Driven): Utilizing engineered cell lines dependent on the target kinase. For JAK inhibitors, Ba/F3 cells (a murine pro-B cell line) engineered to express constitutively active JAK2-V617F are the gold standard[5].

-

Target Engagement Assays: Confirming that the phenotypic effect is caused by the specific inhibition of the intended pathway. This is achieved by quantifying downstream signaling markers, such as the reduction of phosphorylated STAT3 (pSTAT3) via ELISA or NanoBRET[1][5].

-

Orthogonal Toxicity Screening: Testing the compound on non-carcinogenic, non-target-dependent cell lines (e.g., HEK293) to establish a therapeutic window and rule out mitochondrial poisoning or DNA intercalation[6].

Hierarchical screening workflow for validating pyrazole-based kinase inhibitors.

Quantitative Benchmarks for Pyrazole Inhibitors

When evaluating novel pyrazole compounds, it is crucial to benchmark them against established clinical standards. Table 1 summarizes the expected pharmacological profiles of reference pyrazoles across different assay modalities. Notice the characteristic "rightward shift" (higher IC50) when moving from biochemical to cell-based assays.

Table 1: Comparative Activity Profile of Reference Pyrazole Kinase Inhibitors

| Compound Class | Target | Biochemical IC50 (nM) | Cell Viability IC50 (nM) | Target Engagement (pSTAT3) IC50 (nM) | HEK293 Toxicity IC50 (µM) |

| Ruxolitinib (Standard) | JAK1/2 | < 5.0 | 80 - 300 | ~ 150 | > 50.0 |

| Tofacitinib | Pan-JAK | 3.2 | 250 - 500 | ~ 200 | > 50.0 |

| Novel Pyrazole 36b | JAK1 Selective | 0.044 | ~ 50 | ~ 80 | > 100.0 |

| Generic Tetra-Pyrazole | Jurkat/Leukemia | N/A | 14,850 | N/A | > 100.0 |

(Data synthesized from established pharmacological profiles of pyrazole derivatives[4][5][6])

Detailed Experimental Protocols

Protocol A: High-Throughput Cell Viability Assay (WST-8/CCK-8) in Ba/F3 Cells

This protocol utilizes the WST-8 (Cell Counting Kit-8) reagent, which is reduced by cellular dehydrogenases to form a water-soluble orange formazan dye. The amount of dye generated is directly proportional to the number of living cells, providing a highly sensitive metabolic readout[7].

Self-Validation Architecture:

-

Positive Control: Ruxolitinib (1 µM) to define maximum pathway-specific inhibition.

-

Negative Control: 0.1% DMSO (Vehicle) to establish baseline 100% viability.

-

Background Control: Media + WST-8 reagent (no cells) to subtract photometric noise.

Step-by-Step Methodology:

-

Cell Preparation: Culture Ba/F3 cells expressing JAK2-V617F in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin. Causality Note: Do not add exogenous IL-3, as the assay relies on the oncogenic addiction of the cells to the constitutively active JAK2 mutant.

-

Seeding: Harvest cells in the logarithmic growth phase. Wash twice with PBS to remove residual cytokines. Seed cells at a density of 1×104 cells/well in a 96-well clear-bottom plate (90 µL/well).

-

Compound Treatment: Prepare 10x concentrated stocks of the pyrazole derivatives in media (from 10 mM DMSO master stocks). Add 10 µL of the 10x compound to the respective wells to achieve final concentrations ranging from 1 nM to 10 µM. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere[6]. Causality Note: 72 hours allows for approximately 3-4 doubling times, which is necessary to observe the full anti-proliferative effects of kinase inhibition rather than just acute toxicity.

-

Reagent Addition: Add 10 µL of WST-8 (CCK-8) solution to each well. Incubate for an additional 2 to 4 hours at 37°C[7].

-

Readout & Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the DMSO control. Use non-linear regression (four-parameter logistic curve) to determine the IC50.

Protocol B: Cellular Target Engagement via pSTAT3 ELISA

To prove that the cell death observed in Protocol A is due to JAK inhibition, we must quantify the suppression of STAT3 phosphorylation.

Self-Validation Architecture:

-

Stimulation Control: Cells treated with IL-6 (or IFNα) without inhibitor to define maximum pSTAT3 levels.

-

Total Protein Normalization: Total STAT3 levels must be measured in parallel to ensure the pyrazole is inhibiting phosphorylation, not merely downregulating the expression of the STAT3 protein itself.

Step-by-Step Methodology:

-

Cell Starvation: Seed Ba/F3 or human target cells (e.g., SK-MES-1) at 1×106 cells/well in a 6-well plate. Incubate overnight in serum-free media. Causality Note: Serum starvation reduces basal kinase activity, lowering background noise and sensitizing the cells to subsequent cytokine stimulation.

-

Inhibitor Pre-incubation: Treat the cells with the pyrazole compounds at varying concentrations (e.g., 0.1x, 1x, and 10x the IC50 determined in Protocol A) for 2 hours at 37°C.

-

Cytokine Stimulation: Stimulate the cells with 50 ng/mL of recombinant human IL-6 for exactly 15 minutes. Causality Note: Kinase phosphorylation is a rapid, transient event. Waiting longer than 15-30 minutes may result in the pathway being shut off by negative feedback loops (e.g., SOCS proteins).

-

Lysis: Immediately place the plate on ice, aspirate the media, and wash with ice-cold PBS. Add 100 µL of RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

-

ELISA Execution: Transfer the supernatant (lysate) to a pre-coated pSTAT3 (Tyr705) ELISA plate. Follow the manufacturer's protocol for antibody binding, washing, and TMB substrate development[5].

-

Quantification: Stop the reaction with 1M H2SO4 and read absorbance at 450 nm. Normalize the pSTAT3 signal against the total protein concentration (determined via BCA assay) and total STAT3 levels.

References

- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. nih.gov.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC. nih.gov.

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. mdpi.com.

- PCW-1001, a Novel Pyrazole Derivative, Exerts Antitumor and Radio-Sensitizing Activities in Breast Cancer - PMC. nih.gov.

- Phase I/II Trial of Ruxolitinib in Combination with Trastuzumab in Metastatic HER2 Positive Breast Cancer. clinicaltrials.gov.

- Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC. nih.gov.

- Identification and Biological Evaluation of a Potent and Selective JAK1 Inhibitor for the Treatment of Pulmonary Fibrosis | Journal of Medicinal Chemistry. acs.org.

Sources

- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Protocol for Evaluating the Antimicrobial Activity of Pyrazole Derivatives: A CLSI-Compliant Methodology

Introduction and Rationale

Pyrazole derivatives are a highly versatile class of heterocyclic compounds that exhibit potent broad-spectrum antimicrobial activity. Mechanistically, many optimized pyrazoles function as targeted inhibitors of bacterial DNA gyrase and topoisomerase IV, making them critical candidates in the fight against multidrug-resistant (MDR) pathogens[1],[2].

However, the lipophilic nature of these scaffolds and their potential for non-specific membrane disruption necessitate a rigorous, self-validating testing framework. This application note outlines a comprehensive protocol grounded in the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[3],[4], detailing the transition from primary broth microdilution (BMD) screening to secondary mechanistic and safety validations[5],[6].

Experimental Design & Causality

To ensure scientific integrity and reproducibility, every parameter in this protocol is designed with strict causality:

-

Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly mandated by CLSI M07 and ISO 20776-1[7],[8]. Causality: Unadjusted broth contains variable concentrations of divalent cations (Ca²⁺ and Mg²⁺). Standardizing these ions is critical because they can chelate certain functional groups on the pyrazole ring or alter bacterial outer membrane permeability, directly skewing Minimum Inhibitory Concentration (MIC) values.

-